Product packaging for Zinc dihexadecyl phosphate(Cat. No.:CAS No. 16700-95-1)

Zinc dihexadecyl phosphate

Cat. No.: B108242
CAS No.: 16700-95-1
M. Wt: 611.2 g/mol
InChI Key: YDTQNWNPMJTJCW-UHFFFAOYSA-L
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Description

Contextualization within Organophosphorus Zinc Compounds

Organophosphorus compounds are a diverse class of molecules characterized by a carbon-phosphorus bond. However, in a broader sense, the term is often used to include organic esters and amides of phosphoric acid. nih.gov These compounds are known for their ability to interact with metal ions, including zinc. nih.govontosight.ai The interaction of organophosphorus compounds with zinc is critical in various applications, from enhancing zinc bioavailability in agriculture to their use as additives in motor oils, such as zinc dithiophosphates. nih.govontosight.ai

Significance of Long-Chain Alkyl Phosphates in Self-Assembly and Interfacial Phenomena

Long-chain alkyl phosphates, such as dihexadecyl phosphate (B84403) (DHP), are of particular importance in materials science due to their ability to self-assemble into well-defined structures, particularly at interfaces. vulcanchem.comalfa-chemistry.com The amphiphilic nature of these molecules, with a hydrophilic phosphate head and hydrophobic alkyl tails, drives them to form organized assemblies like monolayers, bilayers, vesicles, and micelles in aqueous environments. acs.org

The length of the alkyl chains significantly influences the packing and ordering of these self-assembled structures. Longer alkyl chains, such as the C16 chains in dihexadecyl phosphate, lead to stronger van der Waals interactions between the chains. vulcanchem.com This results in more ordered and densely packed monolayers, which can exhibit a higher degree of two-dimensional crystallinity. vulcanchem.com The ability of these long-chain phosphates to form stable, organized films is critical for applications in surface modification, nanoparticle stabilization, and the creation of model membranes. nih.gov For instance, dihexadecyl phosphate has been used to form stable vesicles that can act as templates for the in-situ generation of semiconductor nanoparticles.

The presence of the phosphate headgroup allows for strong anchoring to metal oxide surfaces, making these molecules effective ligands for functionalizing nanoparticles. nih.gov This interaction is fundamental to creating core-shell nanostructures and controlling the self-assembly of nanocrystals into larger, ordered superlattices. nih.gov

Research Landscape of Zinc Dihexadecyl Phosphate and Related Metallo-Amphiphiles

The research landscape for this compound and related metallo-amphiphiles is situated at the intersection of supramolecular chemistry, nanoscience, and materials science. Metallo-amphiphiles, which are amphiphilic molecules containing a metal complex, are being explored for their potential in creating functional materials with tunable properties. The metal ion introduces functionalities such as luminescence, redox activity, and catalytic properties into the self-assembled structures.

A significant area of research involves the use of dihexadecyl phosphate as a ligand to coat and stabilize zinc-containing nanoparticles, particularly zinc oxide (ZnO) nanocrystals. nih.gov These DHP-coated ZnO nanocrystals are a prime example of a metallo-amphiphile system where the properties of the final material are dictated by the interplay between the inorganic core and the organic shell. nih.gov Studies have investigated how the long alkyl chains of the dihexadecyl phosphate influence the self-assembly of these nanocrystals at the air-water interface, leading to the formation of thin films with distinct viscoelastic properties. nih.gov

Furthermore, the complexation of dihexadecyl phosphate with other metal-containing supramolecular structures has been shown to produce hierarchical materials. For example, electrostatic binding of dihexadecyl phosphate with metallosupramolecular polyelectrolytes results in complexes that can be processed into highly ordered thin films using the Langmuir-Blodgett technique. This approach allows for the construction of materials with structural control at multiple length scales. The broader field of metallo-amphiphiles also includes research into their potential applications in areas such as catalysis, sensing, and drug delivery.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H132O8P2Zn B108242 Zinc dihexadecyl phosphate CAS No. 16700-95-1

Properties

CAS No.

16700-95-1

Molecular Formula

C64H132O8P2Zn

Molecular Weight

611.2 g/mol

IUPAC Name

zinc;dihexadecyl phosphate

InChI

InChI=1S/C32H67O4P.Zn/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+2/p-1

InChI Key

YDTQNWNPMJTJCW-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2]

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2]

Other CAS No.

16700-95-1

Origin of Product

United States

Synthetic Strategies for Zinc Dihexadecyl Phosphate and Analogous Formulations

Precursor Synthesis and Derivatization

The foundation of producing zinc dihexadecyl phosphate (B84403) lies in the effective synthesis of its precursor, dihexadecyl phosphate (DHP). The choice of synthetic route and the purity of the reactants can have a profound impact on the reactivity of the precursor and the characteristics of the final zinc-containing compound.

Dihexadecyl Phosphate Precursor Formation

The synthesis of the dihexadecyl phosphate precursor can be achieved through several chemical pathways. A prevalent method involves the esterification of phosphoric acid with two equivalents of hexadecanol (B772), also known as cetyl alcohol. This reaction directly forms the di-substituted phosphate ester.

Another well-documented approach is a two-step process. tandfonline.com This begins with the reaction of 1-hexadecanol (B1195841) with phosphoryl chloride (POCl₃) in a suitable solvent like diethyl ether. This initial step yields 1-hexadecyl dichloro phosphate. Subsequently, this intermediate is hydrolyzed with water to produce 1-hexadecyl phosphate. tandfonline.com Further reaction of this monoalkyl phosphate can then lead to the formation of the desired dihexadecyl phosphate.

A variation of this esterification involves the use of pre-formed phosphate intermediates. For instance, trimethyl phosphate can act as a methyl donor in a transesterification reaction with hexadecanol. This process, often catalyzed by a base like sodium methoxide, is followed by acid hydrolysis to remove the methyl groups, resulting in the formation of hexadecyl dihydrogen phosphate. While this method offers mild reaction conditions that preserve the alkyl chain's integrity, it may require extensive purification to remove residual catalysts.

The selection of the synthetic route can be influenced by factors such as desired purity, yield, and scalability. Each method presents its own set of advantages and challenges, as detailed in the table below.

Synthesis MethodReactantsKey StepsAdvantagesDisadvantages
Direct Esterification Phosphoric acid, HexadecanolDirect reaction of acid and alcoholSimpler, one-step processMay require harsh conditions
Phosphoryl Chloride Route 1-Hexadecanol, Phosphoryl chloride, Water1. Reaction with POCl₃2. HydrolysisGood control over substitutionUse of hazardous reagent (POCl₃)
Transesterification Hexadecanol, Trimethyl phosphate1. Base-catalyzed transesterification2. Acid hydrolysisMild reaction conditionsRequires catalyst removal

Influence of Alkyl Chain Purity and Isomerism on Precursor Reactivity

The reactivity of the dihexadecyl phosphate precursor is not solely dependent on its chemical composition but is also significantly influenced by the purity and isomeric form of its long alkyl chains.

Alkyl Chain Purity: The presence of impurities, such as shorter or longer chain alcohols, in the hexadecanol starting material can lead to a mixture of phosphate esters with varying alkyl chain lengths in the final product. This heterogeneity can affect the material's physical properties, such as its packing behavior and the formation of self-assembled structures. For applications where highly ordered structures are critical, the use of high-purity hexadecanol is essential to ensure the formation of a uniform dihexadecyl phosphate precursor.

Isomerism and Conformational Flexibility: The sixteen-carbon alkyl chains of dihexadecyl phosphate possess considerable conformational flexibility. They can exist in various conformations, from a fully extended all-trans state to more compact gauche conformations. This conformational isomerism plays a crucial role in the precursor's aggregation properties and its interaction with other molecules.

Studies on analogous long-chain phosphate compounds have demonstrated that the packing efficiency of the alkyl chains in bilayers is a key determinant of the stability and properties of the resulting vesicles. For instance, the phase transition temperature of bilayers formed from dialkyl phosphates is directly related to the length and packing of the alkyl chains. Inefficient packing leads to lower phase transition temperatures and can increase the fusibility of vesicles in the presence of metal ions.

Furthermore, research on gemini (B1671429) phosphate surfactants, which feature two hydrophobic alkyl chains linked by a spacer, has shown that the length and the odd-or-even nature of the spacer significantly influence the molecular area and the structure of monolayers formed at the air-water interface. birmingham.ac.ukresearchgate.net This highlights the sensitivity of the precursor's behavior to subtle changes in its molecular architecture, which can be extrapolated to the importance of isomeric purity and conformational control in the reactivity of dihexadecyl phosphate. The ability of the alkyl chains to pack efficiently will influence the accessibility of the phosphate headgroup for subsequent reactions, such as zinc incorporation.

Zinc Incorporation Methodologies

Once the dihexadecyl phosphate precursor is synthesized, the next critical step is the incorporation of zinc ions to form zinc dihexadecyl phosphate. This can be achieved through several distinct methodologies, each offering different levels of control over the final product's structure and properties.

Direct Precipitation and Salt Formation Approaches

A straightforward and widely used method for preparing this compound is through direct precipitation or salt formation. In this approach, a solution of the dihexadecyl phosphate precursor is reacted with a soluble zinc salt, such as zinc chloride or zinc nitrate (B79036). The reaction typically leads to the precipitation of the less soluble this compound.

The process often involves dissolving the dihexadecyl phosphate in a suitable solvent, which may require heating, and then adding an aqueous solution of the zinc salt. The resulting precipitate can then be isolated by filtration, washed to remove any unreacted starting materials and by-products, and subsequently dried. This method is analogous to the preparation of other zinc dithiophosphates, where a dialkyl dithiophosphoric acid is reacted with zinc oxide or another zinc source.

Coordination Chemistry Routes for Zinc Ion Complexation

The interaction between zinc ions and phosphate esters can also be approached from the perspective of coordination chemistry, where the formation of a stable complex is the primary goal. Zinc(II) ions are known to form complexes with a variety of organic monophosphate esters. tandfonline.comtandfonline.com

Studies have shown that zinc(II) ions typically form inner-sphere complexes with phosphate ligands. tandfonline.com This means that the phosphate group directly binds to the zinc ion, displacing water molecules from its inner coordination shell. The stability of these complexes is influenced by the electronic properties of the ester group on the phosphate. A linear free energy relationship has been observed between the pKa of the phosphate and the stability constant of its zinc complex. tandfonline.com

In the context of dihexadecyl phosphate, the two phosphate oxygens can act as a bidentate ligand, chelating to a single zinc ion, or they can bridge between two different zinc ions, potentially leading to the formation of polynuclear or polymeric structures. The long, hydrophobic dihexadecyl chains would then extend outwards from this coordinated core. The coordination environment of the zinc ion can be further modified by the presence of other ligands in the solution.

Research on dinuclear zinc(II) macrocyclic complexes has demonstrated that having two zinc ions in close proximity can enhance the hydrolysis of phosphate esters, suggesting a cooperative role of the metal centers. nih.govacs.org In some crystal structures, phosphate anions have been shown to bridge two zinc centers. nih.govacs.org This suggests that coordination chemistry routes can be employed to create well-defined this compound structures with specific coordination geometries, which could be advantageous for catalytic or molecular recognition applications.

Sonochemical and Green Chemistry Synthesis Pathways for Phosphate Nanostructures

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for the synthesis of nanomaterials. Sonochemistry and green chemistry principles have been successfully applied to the synthesis of zinc phosphate nanostructures, and these approaches are applicable to the formation of this compound.

Sonochemical Synthesis: This method utilizes the energy of ultrasonic cavitation to induce chemical reactions. The collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions and lead to the formation of unique nanostructures. Amorphous and crystalline zinc phosphate nanospheres and hollow nanoparticles have been successfully synthesized using sonochemical methods. birmingham.ac.ukresearchgate.netresearchgate.netaustinpublishinggroup.com These methods are often simple, rapid, and can be performed under ambient conditions. The size and morphology of the resulting nanoparticles can often be controlled by adjusting parameters such as the pH of the precursor solution, the concentration of reactants, and the intensity of the ultrasound. researchgate.netresearchgate.net The use of surfactants in conjunction with sonochemistry can also template the formation of specific nanostructures. birmingham.ac.uk

Green Chemistry Synthesis: Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For zinc phosphate synthesis, this can involve the use of non-toxic precursors and environmentally benign solvents like water. Bio-mediated synthesis is a particularly promising green chemistry approach. For example, microorganisms like Enterobacter aerogenes have been used to mediate the precipitation of zinc phosphate nanoparticles from solutions of zinc nitrate and diammonium hydrogen phosphate. nih.gov This biological route can produce nanoparticles with desirable characteristics and avoids the use of harsh chemicals. Furthermore, zinc phosphate itself has been used as a non-toxic, heterogeneous catalyst in organic synthesis, highlighting its environmentally friendly profile. rsc.org

These advanced synthetic pathways offer promising alternatives to traditional methods, enabling the production of this compound and related nanostructures with controlled properties in a more sustainable manner.

Advanced Synthetic Control and Optimization

The synthesis of this compound and its analogues can be finely tuned to control the properties of the final product. Advanced synthetic strategies allow for precise manipulation of the compound's morphology and polymeric state, which are crucial for its performance in various applications. These methods include careful control of reaction parameters and the use of mechanochemical pathways.

Influence of Reaction Parameters on Product Morphology and Polymeric States

The morphology and polymeric nature of zinc phosphates are highly dependent on the conditions of the synthesis reaction. Key parameters that can be adjusted to control these characteristics include temperature, pH, and the concentration of reactants. atamankimya.com

The formation of zinc phosphate coatings, for instance, is based on the chemical reaction between a metal surface and a weakly acidic phosphate solution, which results in the deposition of insoluble phosphate crystals. atamankimya.com The characteristics of these crystals are critical for their performance. Modern production methods aim for fine, uniform crystal structures to enhance properties like corrosion resistance and adhesion. atamankimya.com This is achieved by carefully controlling reaction parameters. atamankimya.com For example, in the synthesis of zinc phosphate from zinc oxide and phosphoric acid, the ratio of reactants has been shown to influence the extent of the reaction and the final particle size. tandfonline.com A higher proportion of phosphoric acid can lead to a more advanced reaction, resulting in the formation of larger zinc phosphate particles. tandfonline.com

In the context of related zinc dialkyl dithiophosphates (ZDDPs), the formation of reaction layers is also heavily influenced by reaction conditions. The temperature and the concentration of the additive in solution are known to affect the formation of these layers. diva-portal.org The structure of these films is often a complex mixture of short and long-chain polyphosphates. epfl.ch Studies have shown that the final structure can consist of short-chain polyphosphates near the substrate, grading to longer-chain polyphosphates on the outer surface. epfl.ch

The influence of various parameters on the film thickness of zinc phosphate cements has also been studied, showing that factors like pressure, temperature, and the powder-to-liquid ratio significantly affect the final properties. bohrium.com An increase in cementation pressure, for example, can reduce the film thickness, although the effect diminishes beyond a certain point. bohrium.com

The following table summarizes the influence of key reaction parameters on the characteristics of zinc phosphate products.

Reaction ParameterEffect on Morphology and Polymeric State
pH Influences the morphology of synthesized zinc phosphate, with different pH values leading to sheet-like or globular microstructures. researchgate.net
Temperature Affects the formation of thermal reaction layers and can influence the rate of decomposition and polymerization. diva-portal.orgbohrium.com
Reagent Concentration/Ratio Controls the purity and particle size of the resulting zinc phosphate. atamankimya.com A higher P/Zn ratio can lead to larger particles. tandfonline.com
Pressure Can significantly reduce the film thickness of zinc phosphate cements. bohrium.com

Mechanochemical Synthesis Pathways for Complex Zinc Phosphates

Mechanochemical synthesis offers an alternative to traditional solvent-based methods. This technique uses mechanical energy, such as grinding or ball milling, to initiate chemical reactions and drive the formation of the desired product, often in the absence or with minimal use of solvents. mdpi.com This approach is noted for its simplicity, scalability, and eco-friendliness. rsc.org

Mechanochemistry can facilitate reaction pathways that are not achievable through conventional solution-based methods. mdpi.com In the context of zinc phosphates, mechanochemical treatment has been used to prepare novel white pigments by milling zinc oxide with phosphoric acid. tandfonline.com This process can reduce the particle size of the resulting material. tandfonline.com Similarly, mechanochemical methods have been employed to create composite pigments by modifying zeolites with zinc phosphates, which also results in a decrease in particle size. researchgate.net

The process has been successfully applied to synthesize a variety of metal phosphonates. For instance, researchers have reported the synthesis of pure compounds of molecular metal phosphonates by neat grinding for as little as 15 minutes. mdpi.com In another application, a metal-organic framework (MOF) loaded with zinc phosphate was prepared using a ball milling technique. rsc.org

Studies on the mechanochemical synthesis of zinc-containing calcium phosphates have shown that grinding the reactants in a planetary ball mill can transform the crystalline structure of the raw materials into a highly disordered structure. tandfonline.com The duration of milling is a key parameter; for example, grinding for more than 2.5 hours has been shown to destroy the initial crystalline structures. tandfonline.com The process can be carried out under dry conditions or with the addition of a small amount of liquid, and the choice of milling equipment (e.g., planetary vs. horizontal ball mill) can also influence the outcome. rsc.org

The following table provides an overview of different mechanochemical approaches for synthesizing complex zinc phosphates and related materials.

Mechanochemical MethodReactantsOutcome
Ball Milling Zinc oxide, Phosphoric acidPreparation of white pigments with controlled particle size. tandfonline.com
Planetary Ball Milling CaO, CaHPO₄, ZnO, WaterFormation of a highly disordered, cluster-like structure of Zn-doped calcium phosphate. tandfonline.com
Ball Milling Candida antarctica lipase (B570770) B (CALB) solution, Zinc salts, Phosphate or bicarbonate saltsOne-pot synthesis of zinc bionanohybrids with improved catalytic activity. rsc.org
Ball Milling Metal-organic framework (Mn-MOFs), Zinc phosphateLoading of zinc phosphate onto the Mn-MOF to create a composite material. rsc.org
Grinding/Milling Zeolite, Zinc and calcium phosphatesCreation of composite anticorrosion pigments with reduced particle size. researchgate.net

Supramolecular Architectures and Self Assembly Phenomena of Zinc Dihexadecyl Phosphate Systems

Fundamental Principles of Amphiphilic Self-Assembly

The self-assembly of zinc dihexadecyl phosphate (B84403) is fundamentally rooted in the amphiphilic character of the dihexadecyl phosphate (DHP) component. An amphiphile consists of a hydrophilic ("water-loving") head and a hydrophobic ("water-fearing") tail. In aqueous environments, these molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water, a process driven by the hydrophobic effect.

In aqueous solutions, amphiphilic molecules like DHP can assemble into various structures, including micelles and vesicles, once a critical concentration is reached. mdpi.com While single-chain amphiphiles often form simple spherical micelles, double-chain amphiphiles like DHP typically form vesicles. acs.org Vesicles are hollow, spherical structures composed of a lipid bilayer enclosing an aqueous core.

The formation of DHP vesicles is a dynamic process influenced by factors such as temperature, pH, and concentration. researchgate.netresearchgate.net For instance, spontaneous vesicle formation can be achieved by simply mixing a DHP-solvent mixture at a temperature above the lipid's main phase transition temperature (T(m)). researchgate.net The kinetics of this assembly lead to vesicles with varying geometries, including spherical, faceted, or oblong shapes, with diameters that can range from approximately 100 to over 300 nanometers. researchgate.net Similarly, amphiphilic zinc(II)-cyclen complexes demonstrate the ability to self-assemble into both micelles and vesicles in aqueous solutions, creating platforms for catalytic reactions. researchgate.netnih.govacs.org This self-assembly provides a straightforward method for connecting multiple active metal sites without complex synthesis. acs.org

The molecular geometry of the amphiphile is a critical determinant of the final assembled structure. Due to its two long hexadecyl chains, the DHP molecule has an approximately cylindrical shape, which favors the formation of extended bilayer sheets rather than curved micelles. nih.gov These bilayers are the fundamental structural element of vesicles and can also exist as open, nanosized bilayer fragments. nih.govresearchgate.net

These synthetic bilayer structures serve as excellent mimics for biological membranes. acs.orgnih.gov The phosphate headgroup of DHP resembles the phosphate moieties found in natural phospholipids (B1166683), which are the primary components of cell membranes. This biomimicry allows DHP vesicles and bilayers to be used as model systems to study various membrane-related phenomena, including solute partitioning and membrane stability. acs.orgnih.gov The ability to form stable bilayer structures is a shared characteristic among several synthetic amphiphiles, providing valuable tools for investigating structure-function relationships in biomimetic systems. nih.govtandfonline.com

Zinc Ion-Mediated Supramolecular Organization

The introduction of zinc ions adds a layer of complexity and control to the self-assembly of DHP systems. The directional and predictable nature of metal-ligand coordination bonds allows for the construction of highly ordered, functional supramolecular architectures. nih.gov

Coordination-driven self-assembly relies on the interaction between a metal ion, which acts as a connector, and ligands, which are molecules that bind to the metal. nih.gov In systems involving zinc and phosphates, the zinc ion can coordinate directly to the phosphate groups, triggering structural changes, such as the dimerization of macrocyclic zinc complexes. d-nb.infojst.go.jp

A prominent mechanism involves the hierarchical assembly of positively charged metallo-supramolecular polyelectrolytes (MEPEs) with negatively charged amphiphiles like DHP. nih.govtandfonline.com These MEPEs are often formed by linking ditopic ligands (ligands with two binding sites, such as bis-terpyridines) with metal ions like Zn(II). nih.govtandfonline.com The subsequent interaction with DHP is an amphiphilic self-assembly process driven by the release of counter-ions, as well as electrostatic and hydrophobic interactions. nih.gov This colloid-chemical approach results in a polyelectrolyte-amphiphile complex (PAC), which effectively shields the hydrophilic, charged polymer backbone with the hydrophobic alkyl chains of the DHP. nih.gov

The coordination of metal ions with ditopic ligands is a powerful strategy for creating linear metallo-supramolecular polymers, where the metal-ligand bond is an integral part of the polymer backbone. nih.govpku.edu.cn For example, terpyridine-based ligands, which form stable octahedral complexes with many transition metals including zinc, are ideally suited for constructing such linear polymers. nih.govfrontiersin.org The resulting polymers can exhibit interesting photophysical properties, and their formation can be followed by observing changes in viscosity or UV-vis spectra upon addition of the metal ion. tandfonline.com

When these charged MEPEs are combined with DHP, the resulting PACs self-assemble into larger, ordered structures. nih.govtandfonline.compku.edu.cn In organic solvents, these complexes can form lamellar structures. pku.edu.cn The modularity of this approach is a key advantage; by varying the metal ion, ligand, and amphiphile, the structure and properties of the final assembly can be controlled across multiple length scales. nih.govtandfonline.com The use of multivalent ligands or metal ions can also lead to the formation of cross-linked networks, resulting in metallo-supramolecular gels. nih.gov

Component 1Component 2Component 3Assembly Driving ForceResulting Supramolecular StructureReference(s)
Ditopic bis-terpyridine LigandZn(II) or Fe(II) ionsDihexadecyl Phosphate (DHP)Coordination, Electrostatic InteractionPolyelectrolyte-Amphiphile Complex (PAC) nih.gov, pku.edu.cn, tandfonline.com
Macrocyclic trispap LigandZinc AcetatePhosphate AnionLigand Substitution, CoordinationCoordination-Bridged Dimer d-nb.info
Bis(Zn²⁺-cyclen) ComplexBarbital DianionCu²⁺ IonCoordination, H-bonds, π-π stacking2:2:2 Supramolecular Complex researchgate.net
Forky PeptidesZinc Ions-Metal-ion Triggered CoordinationSupramolecular Hydrogel nih.gov
Bis(terpyridine) LigandsZn(ClO₄)₂-CoordinationFluorescent Metallo-Supramolecular Polymers rsc.org

Directed Assembly and Patterning at Interfaces

The ability to control the assembly of molecules at interfaces is crucial for the development of functional materials and devices. Zinc dihexadecyl phosphate systems are well-suited for creating highly organized two-dimensional structures at air-water and solid-liquid interfaces.

ZnO nanocrystals coated with dihexadecyl phosphate ligands have been shown to self-assemble at the air-water interface. acs.orgnih.gov The length of the ligand's alkyl chains significantly influences the packing and viscoelastic properties of the resulting film. nih.gov Longer chains, as in DHP, lead to stronger interparticle interactions and more viscoelastic films. nih.gov

A powerful technique for creating highly ordered thin films is the Langmuir-Blodgett (LB) method. Polyelectrolyte-amphiphile complexes (PACs) formed from MEPEs and DHP can be spread at the air-water interface to form a Langmuir film. pku.edu.cn These films can then be transferred layer-by-layer onto a solid substrate. acs.org X-ray reflectometry studies of such LB multilayers reveal a highly ordered architecture with a distinct periodicity. acs.org In one example, the structure consists of flat-lying metallo-supramolecular polymer rods surrounded by upright-standing DHP molecules, which are themselves arranged in a hexagonal packing. acs.org This surfactant-directed assembly provides excellent control over film thickness and produces a degree of order not typically achievable with other deposition methods. nih.govwisc.edu

SystemInterfaceAssembly MethodResulting StructureKey FindingsReference(s)
MEPE + DHPAir-WaterLangmuir-Blodgett (LB) TransferHighly ordered multilayer filmPeriodicity of 57 Å; flat MEPE rods and upright DHP acs.org
ZnO Nanocrystals + DHPAir-WaterSelf-AssemblyNanocrystal filmDHP ligands promote strong interparticle interactions and viscoelastic films nih.gov
Dodecylsulfate + Zinc ionsAir-WaterSurfactant-directed crystallizationFree-standing single-crystalline nanosheetsA monolayer of surfactant templates the growth of zinc hydroxy dodecylsulfate wisc.edu

Langmuir and Langmuir-Blodgett Film Fabrication and Characterization

Langmuir films of this compound and related amphiphilic zinc complexes are formed at the air-water interface. youtube.com This process involves spreading the amphiphile, dissolved in a volatile organic solvent, onto an aqueous subphase. ethz.ch As the solvent evaporates, the molecules orient themselves with their hydrophilic phosphate heads interacting with the water and their hydrophobic alkyl tails directed towards the air. ucl.ac.uknih.gov A movable barrier is then used to compress this monolayer, increasing the surface pressure and inducing a high degree of order. youtube.comnih.gov

These organized monolayers can be transferred layer-by-layer onto solid substrates, such as quartz, gold, or silicon, using the Langmuir-Blodgett (LB) technique. ethz.chnih.govnih.gov The substrate is repeatedly dipped and withdrawn through the monolayer at a constant surface pressure, allowing for precise control over the film thickness and architecture at a molecular level. ethz.ch

The fabrication and properties of these films are meticulously studied using various characterization techniques. Surface pressure-area (π-A) isotherms provide critical information about the phase behavior of the monolayer during compression. tandfonline.comnih.gov Brewster Angle Microscopy (BAM) allows for the direct visualization of the film's morphology at the air-water interface, confirming its stability and homogeneity. tandfonline.comnih.gov Once transferred, the LB films are further analyzed using methods like UV-vis spectroscopy to confirm the successful transfer of all components and X-ray diffraction to probe the structural order. tandfonline.comnih.gov

Table 1: Fabrication and Characterization of Amphiphilic Zinc Complex Films
Film TypeFabrication MethodKey ParametersCharacterization TechniquesObserved PropertiesReference
Langmuir MonolayerSpreading on air-water interface and compressionSurface Pressure, Molecular Area, Subphase CompositionSurface Pressure-Area (π-A) Isotherms, Brewster Angle Microscopy (BAM)Formation of stable, ordered monolayers; phase transitions observable. tandfonline.comnih.gov
Langmuir-Blodgett (LB) FilmVertical transfer of Langmuir film to solid substrateNumber of Layers, Deposition Speed, Substrate TypeUV-vis Spectroscopy, X-ray Diffraction, Atomic Force Microscopy (AFM)Highly ordered, multilayer structures with controlled thickness. tandfonline.comethz.chnih.gov
Polyelectrolyte-Amphiphile Complex (PAC) LB FilmLB transfer of a complex formed between a cationic polymer and anionic DHPStoichiometry of polymer and amphiphileOptical Ellipsometry, Grazing-Angle X-ray DiffractionMonolayer coverage with non-interdigitated DHP molecules due to pre-organization at the interface. tandfonline.com

Molecular Recognition and Functional Surface Design through Interfacial Interactions

The organized monolayers and LB films of zinc-containing amphiphiles serve as powerful platforms for molecular recognition and the design of functional surfaces. nih.gov The zinc ion within the film's structure can act as a coordination site, enabling the selective binding of specific molecules from the aqueous subphase. nih.govresearchgate.net This capability has been demonstrated effectively using systems like amphiphilic zinc-cyclen complexes, which provide a well-defined binding pocket. nih.govnih.gov

These functionalized interfaces can selectively recognize and bind molecules such as nucleobases, phosphates, and nucleotides through coordination bonds. nih.govresearchgate.net For instance, a Langmuir monolayer of a Zn²⁺-dicetyl cyclen complex can sequentially bind phosphate ions. nih.gov The stepwise assembly can be tracked by depositing the films onto quartz crystals for analysis. nih.gov This principle allows for the fabrication of surfaces designed for specific interactions, such as creating templates for the assembly of complementary nucleotides. Surface plasmon resonance measurements have confirmed the formation of adenine-uracil bilayers on these pre-organized templates through consecutive phosphate-Zn²⁺-cyclen coordination and subsequent base pairing. nih.gov This demonstrates a sophisticated level of control over surface chemistry, enabling the construction of surfaces with tailored recognition properties. nih.gov

Table 2: Molecular Recognition at Interfaces with Amphiphilic Zinc Complexes
Recognition SystemTarget MoleculeInteraction MechanismApplicationReference
Amphiphilic mono- or bis(Zn²⁺-cyclen) LB filmsNucleobases, phosphates, adenosine (B11128) and uridine (B1682114) nucleotidesPhosphate-Zn²⁺-cyclen coordinationFabrication of recognition surfaces for specific biomolecules. nih.govresearchgate.net
Zn²⁺-dicetyl cyclen monolayer on thiolated goldComplementary nucleotides (Adenosine, Uridine)Stepwise assembly via coordination and base pairingFormation of A-U bilayers on a pre-formed template. nih.gov
Amphiphilic bis(Zn²⁺-cyclen) patternsUridine phosphateDivalent molecular recognition (phosphate and nucleobase binding)Design of surfaces for multisite interaction with nucleotides. nih.gov

Nanostructure Formation and Engineering

Beyond two-dimensional films, this compound is instrumental in the formation and engineering of three-dimensional nanostructures. Its ability to self-assemble and to coat surfaces makes it a versatile tool for templating material growth and ensuring the stability of nanoparticle systems.

Templated Growth of Hybrid Inorganic-Organic Nanostructures

Self-assembled structures of dihexadecyl phosphate (DHP), such as vesicles and Langmuir-Blodgett films, can act as templates to direct the crystallization and growth of inorganic materials, leading to the formation of hybrid nanostructures. acs.orgacs.org DHP vesicles, which are closed bilayer structures, have been successfully used to regulate the in-situ generation of mixed cadmium sulfide (B99878) (CdS) and zinc sulfide (ZnS) semiconductor nanoparticles. acs.orgacs.org By controlling the ions (Cd²⁺, Zn²⁺) bound to the vesicle surface before introducing a sulfur source, the composition and thus the band gap of the resulting mixed-crystal nanoparticles can be precisely controlled. acs.org This method also allows for the creation of core-shell structures, such as ZnS-coated CdS particles. acs.orgacs.org

Similarly, LB films of DHP have been employed as templates to mediate the growth of hybrid films, such as strontium carbonate/calcium carbonate, on titanium surfaces for bioactive coatings. acs.org The broader principle of using organic molecules to direct the formation of zinc phosphate-based materials is also seen in hydrothermal synthesis, where organic amines act as structure-directing agents to produce novel crystalline zinc phosphate frameworks. nih.gov This templating strategy offers a powerful bottom-up approach to creating complex, functional inorganic-organic hybrid materials with controlled architecture. nih.gov

Table 3: Templated Growth of Hybrid Nanostructures Using Phosphate Systems
TemplateTemplated MaterialResulting NanostructureKey FeatureReference
Dihexadecyl phosphate (DHP) vesiclesCadmium Sulfide (CdS) and Zinc Sulfide (ZnS)Mixed ZnxCd1-xS colloidal particles; ZnS-coated CdS particlesVesicles regulate nanoparticle composition, size, and band gap. acs.orgacs.org
Dihexadecyl phosphate (DHP) LB FilmStrontium Carbonate/Calcium CarbonateHybrid mineral films on titanium surfacesLipid film mediates growth for bioactive coatings. acs.org
Organic Amines (e.g., N,N'-dimethylethylendiamine)Zinc PhosphateCrystalline zinc phosphate frameworks (chains, layers)Amine acts as a structure-directing agent in hydrothermal synthesis. nih.gov
Zinc-containing Metal-Organic Framework (ZIF-8)Zinc Oxide (ZnO)ZnO@C–N–Co core–shell nanocompositeMOF acts as a sacrificial template during pyrolysis. rsc.org

Colloidal Stability and Controlled Nanoparticle Dispersion

This compound is widely employed as a surface-active agent to ensure the colloidal stability of nanoparticles in liquid dispersions. jddtonline.infomdpi.com Colloidal instability, characterized by particle aggregation and precipitation, is a major challenge in nanotechnology. researchgate.net DHP, also referred to as dihexadecyl hydrogen phosphate, addresses this by functioning as a capping or stabilizing ligand. ethz.chgoogle.com Its two long, hydrophobic hexadecyl chains provide a steric barrier that physically prevents nanoparticles from approaching each other, while the polar phosphate headgroup serves as an effective anchor to the nanoparticle surface. ethz.chmdpi.com

This stabilizing function is crucial in various applications. For instance, DHP has been used to create stable aqueous dispersions of nanomaterials like acetylene (B1199291) black and to functionalize superparamagnetic iron oxide nanoparticles (SPIONs). mdpi.comresearchgate.net The stability of these dispersions is evaluated through techniques such as dynamic light scattering (DLS) to measure particle size and zeta potential analysis to quantify surface charge. jddtonline.inforesearchgate.net A highly negative or positive zeta potential generally indicates good colloidal stability due to electrostatic repulsion between particles. jddtonline.info Studies on polystyrene sulfate (B86663) microspheres coated first with a cationic polymer and then with anionic DHP showed that colloid stability is highly dependent on the DHP concentration, with instability (flocculation) occurring near the point of charge neutralization. researchgate.net This demonstrates the critical role of DHP in modulating interfacial properties to control nanoparticle dispersion. researchgate.net

Table 4: Colloidal Stability and Dispersion Using Dihexadecyl Phosphate (DHP)
Nanoparticle SystemRole of DHPEvaluation MethodKey FindingsReference
Polystyrene sulfate (PSS) microspheresAnionic lipid in a supramolecular assemblyTurbidimetry kinetics, Dynamic Light Scattering (DLS), Zeta-potential analysisMinimal stability and flocculation observed at charge neutralization; stability achieved at higher DHP concentrations. researchgate.net
Magnetite (Fe₃O₄) nanoparticlesSurface derivatization/capping agentNot specifiedPhosphate ligands provide robust coating for colloidal nanoparticles. ethz.ch
Metal oxide nanoparticlesLow molecular weight dispersantNot specifiedUsed in combination with polymeric dispersants to optimize surface stabilization. google.com
Acetylene blackDispersion agentSonicationForms stable, homogeneous aqueous dispersions. mdpi.com

Advanced Spectroscopic and Microscopic Characterization of Zinc Dihexadecyl Phosphate Systems

Structural Elucidation Techniques

To unravel the molecular and crystalline architecture of zinc dihexadecyl phosphate (B84403), a combination of vibrational spectroscopy, nuclear magnetic resonance, and X-ray diffraction is employed. These techniques provide complementary information on bond vibrations, atomic connectivity in solution, and long-range order in the solid state.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of zinc dihexadecyl phosphate. By probing the vibrational modes of chemical bonds, these techniques provide insights into the functional groups present and their local chemical environment.

In the FTIR spectrum of zinc phosphates, characteristic absorption bands are observed that correspond to the vibrations of the phosphate group (PO₄³⁻) and associated water molecules. A broad band in the region of 3300-3400 cm⁻¹ is typically attributed to the O-H stretching of crystalline water, while a band around 1639 cm⁻¹ corresponds to the H-O-H bending vibration austinpublishinggroup.com. A complex series of strong and sharp absorption bands between 800 and 1200 cm⁻¹ is characteristic of the stretching vibrations of the PO₄³⁻ group austinpublishinggroup.comresearchgate.net.

Raman spectroscopy offers complementary information, particularly in distinguishing between different crystalline forms of zinc phosphate. The patterns of hydroxyl stretching vibrations in both Raman and infrared spectra can be used to characterize various zinc phosphate minerals nih.gov. For instance, the position of the PO₄ symmetric stretching mode in the Raman spectrum is a key identifier for different zinc phosphate minerals nih.gov. While infrared spectra in the PO₄ stretching region often consist of complex overlapping bands, Raman spectra can show better-resolved peaks nih.gov.

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
O-H Stretching (water)~3300-3400FTIR
H-O-H Bending (water)~1639FTIR
PO₄³⁻ Stretching~800-1200FTIR
Hydroxyl StretchingVariesRaman
PO₄ Symmetric StretchingVariesRaman

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure and dynamics of molecules in solution. For this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR can provide detailed information about the conformation of the hexadecyl chains and the coordination environment of the phosphate group.

While the zinc ion itself is NMR-silent, its coordination to the phosphate group induces changes in the chemical shifts of the phosphorus atom and nearby protons, providing indirect evidence of the metal-ligand interaction nih.gov. The stability of this compound complexes arises from the tetrahedral coordination of the zinc ion with four oxygen atoms from two dihexadecyl phosphate anions. This coordination minimizes electrostatic repulsion and maximizes orbital overlap, which can be evidenced by shifts in the P=O and P-O bonds upon complexation as observed by NMR evitachem.com.

Studies on related zinc dialkyldithiophosphate complexes have demonstrated the power of ¹H and ³¹P NMR in investigating their constitution and behavior in solution . By analyzing chemical shift data, it is possible to probe the equilibrium between different species, such as monomeric and dimeric forms, and to calculate dissociation constants . For this compound, NMR can be used to study the flexibility of the long alkyl chains and how they are influenced by the coordination at the phosphate head group.

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure and long-range order of solid materials. For this compound, XRD can be used to identify the specific crystalline phases present, determine the crystallite size, and assess the degree of crystallinity.

The XRD patterns of zinc phosphate coatings often reveal the presence of crystalline phases such as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) icm.edu.pl. The distinct needle-like morphology of zinc phosphate is in agreement with its orthorhombic dipyramidal unit cell, which can be confirmed by XRD analysis researchgate.net.

Crystalline PhaseChemical FormulaCrystal System
HopeiteZn₃(PO₄)₂·4H₂OOrthorhombic
PhosphophylliteZn₂Fe(PO₄)₂·4H₂OMonoclinic

Surface and Interfacial Analysis

The performance of this compound in many applications is dictated by its surface and interfacial properties. A suite of surface-sensitive techniques is therefore essential to characterize the elemental composition, chemical states, and morphology of these systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material. For this compound, XPS can be used to determine the atomic concentrations of zinc, phosphorus, oxygen, and carbon on the surface.

High-resolution XPS spectra of the Zn 2p, P 2p, and O 1s core levels can reveal information about the chemical bonding environment. For instance, XPS studies on zinc phosphates have shown no pressure-induced shift in the binding energy of the Zn 2p electrons, suggesting a stable local arrangement around the zinc atoms under compression researchgate.net. The O 1s spectrum can often be deconvoluted to distinguish between oxygen atoms in the phosphate group and those in adsorbed water or other surface contaminants chalcogen.ro.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a complementary technique that provides information on the electronic structure, local geometry, and oxidation state of a specific element. By tuning the X-ray energy to the absorption edge of an element (e.g., the zinc K-edge or the phosphorus K-edge), XANES can probe the unoccupied electronic states uu.nlnih.gov. This technique is particularly useful for studying systems that lack long-range order, providing insights into the local coordination environment of the absorbing atom uu.nl.

Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface morphology and topography of materials at high magnification. For this compound systems, SEM can reveal the size, shape, and arrangement of crystalline or amorphous structures.

SEM micrographs of zinc phosphate coatings often show a distinct needle-like or plate-like morphology researchgate.net. The size and density of these crystals can be influenced by the preparation conditions. In nanoparticle systems, SEM can be used to determine the particle size and shape distribution austinpublishinggroup.comsphinxsai.com.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample when excited by the electron beam, EDX can generate elemental maps, showing the spatial distribution of different elements on the surface jeol.com. For this compound, EDX can confirm the presence and distribution of zinc, phosphorus, and oxygen, providing a qualitative and semi-quantitative analysis of the elemental composition sphinxsai.com.

Surface Plasmon Resonance (SPR) for Adsorption and Binding Kinetics at Interfaces

A comprehensive review of scientific literature did not yield specific experimental research applying Surface Plasmon Resonance (SPR) to study the adsorption and binding kinetics of this compound or the closely related ZDDPs at interfaces. While theoretical ab initio and density-functional theory (DFT) studies have been conducted to model the adsorption and dissociation of ZDDP molecules on various metal substrates unibo.itscispace.comarxiv.org, experimental data from SPR, which could provide real-time kinetic parameters like association (k_a) and dissociation (k_d) rates, appears to be unavailable for this specific system.

Advanced Microscopic and Imaging Techniques

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Nanostructure Visualization and Architecture

No specific research findings were identified in the surveyed literature that employ Cryo-Transmission Electron Microscopy (Cryo-TEM) for the direct visualization of this compound nanostructures or self-assembled architectures, such as micelles or aggregates. While conventional Transmission Electron Microscopy (TEM) has been used to observe the amorphous, glassy nature of ZDDP-derived tribofilms researchgate.net, the application of cryogenic techniques to study the solution-state or vitrified structures of the compound itself has not been reported.

Confocal Laser Scanning Microscopy for Spatial Organization in Supramolecular Assemblies

A thorough search of scientific databases yielded no studies utilizing Confocal Laser Scanning Microscopy to investigate the spatial organization of supramolecular assemblies of this compound. While this technique is effective for imaging fluorescently-labeled systems, its application to this specific, non-fluorescent organophosphate compound has not been documented in available research. Studies using this technique on other zinc-containing compounds, such as zinc phthalocyanines in hydrogels, exist but are not chemically relevant to this compound beilstein-archives.org.

Quantitative Photoluminescence Imaging for Bulk Optical Properties

There is no evidence in the reviewed scientific literature of Quantitative Photoluminescence Imaging being used to characterize the bulk optical properties of this compound. The existing research on the photoluminescence of zinc-phosphate materials is focused on inorganic zinc phosphate glasses and crystals, often doped with other ions, which possess different chemical structures and optical properties than the organophosphate compound nih.gov.

Computational Modeling and Simulation of Zinc Dihexadecyl Phosphate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic, atomistic view of how zinc dihexadecyl phosphate (B84403) molecules behave and interact with their environment over time. These simulations are instrumental in revealing the mechanisms behind interfacial phenomena, self-assembly, and the formation of protective films.

Interfacial Interactions and Adsorption Dynamics

MD simulations are employed to understand the binding and arrangement of ZDHP at interfaces. Studies on related systems, such as zinc phosphates at the interface of aqueous solutions, reveal the critical role of the phosphate headgroup and the long hydrocarbon chains. For instance, simulations of dihexadecyl phosphate (DHP) monolayers at the water-vapor interface show that the phosphate headgroups are hydrated, while the long alkyl chains can adopt various conformations, such as being closely packed and untilted at high surface pressures. acs.org The adsorption of ions like Co(II) and Ni(II) onto DHP monolayers has been studied, revealing preferential adsorption of certain ions, a phenomenon that can be elucidated by calculating the potential of mean force using MD simulations. nsf.govresearchgate.net

The interaction of ZDHP with surfaces is governed by a combination of electrostatic forces involving the charged phosphate headgroup and zinc ion, and van der Waals or hydrophobic interactions between the long hexadecyl chains. researchgate.net When ZDHP is used to cap nanoparticles, the length of these chains significantly influences inter-particle interactions and the stability of the resulting films. acs.org MD simulations can model these interactions to predict how ZDHP will arrange itself on various substrates, such as iron oxide surfaces in tribological applications. tandfonline.comresearchgate.net

Table 1: Parameters from MD Simulations of Phosphate Monolayers
SystemInterfaceKey Finding from MD/Experimental DataReference
Dihexadecyl Phosphate (DHP)Air/WaterAt high surface pressure (>10 mN/m), forms a closely packed film with untilted hydrocarbon chains and hydrated headgroups. acs.org
DHP with Co(II)/Ni(II)Water/VaporPotential of mean force calculations show stronger interaction and preferential adsorption of Co(II) over Ni(II) at the monolayer. nsf.govresearchgate.net
DHP on Pigment SolutionsAir/WaterInduces adsorption of a homogeneous single pigment layer via attractive Coulomb interactions. acs.org
ATP with [ZnC16TACN]2+AqueousMD simulations with enhanced sampling show that the primary driving force for complex formation is the interaction between the charged phosphate groups of ATP and the Zn2+ cation. unipd.itrsc.org

Dynamics of Self-Assembled Structures and Phase Transitions

Zinc dihexadecyl phosphate, as an amphiphilic molecule, can self-assemble into various structures like vesicles, lamellar phases, and monolayers. nih.gov MD simulations provide a means to study the dynamics of these assemblies and the transitions between different phases. For example, simulations can track the formation of bilayer fragments and their stability in aqueous dispersions. nih.gov The self-assembly process is driven by the hydrophobic effect on the long alkyl chains and electrostatic interactions involving the zinc phosphate headgroup.

Phase transitions, such as from a gas-like to a liquid-expanded and finally to a solid-condensed monolayer, can be observed during simulated compression of DHP films at an air-water interface. acs.org These simulations help in understanding how factors like temperature, pressure, and the presence of other molecules influence the phase behavior. mdpi.comfrontiersin.org The thermodynamic parameters governing these transitions, such as changes in enthalpy and entropy, can be estimated from simulation data, providing a deeper understanding of the stability of different self-assembled structures. frontiersin.org

Tribochemical Reaction Pathways and Film Formation at the Atomic Level

In tribological applications, mechanical stress and friction can induce chemical reactions. While specific MD studies on this compound are limited, research on general zinc phosphates provides significant insights. MD simulations of zinc phosphate glasses under friction show that shear stress is a key driver for chemical transformations. tandfonline.comethz.ch These simulations can reveal the initial steps of tribofilm formation, where long phosphate chains may depolymerize under stress. researchgate.net

The reaction between zinc phosphate and iron oxide surfaces, a critical process in forming anti-wear films, has been modeled using MD simulations. researchgate.nettandfonline.comresearchgate.net These simulations show how wear particles can be incorporated and chemically digested within the phosphate film, leading to the formation of a durable, protective layer. researchgate.net The simulations can also elucidate how pressure can induce cross-linking within the phosphate network, transforming it from a fluid-like state to a more solid, chemically connected network that resists being squeezed out of the contact area. uni-saarland.de Atomic Layer Deposition (ALD) has also been used to create zinc phosphate thin films, and while not a simulation technique, it provides experimental data on atomic-level film growth that can inform and validate MD models. researchgate.netresearchgate.netaip.org

Table 2: Key Findings in Tribochemical Film Formation of Zinc Phosphates
System/ProcessSimulation/Experimental MethodKey FindingReference
Zinc Phosphate Glass vs. SteelMD Simulations & ExperimentFriction induces a tribochemical reaction between zinc phosphate and the iron oxide layer of the steel. researchgate.nettandfonline.com
Zinc PolyphosphatesTribological Tests & Raman SpectroscopyCombined pressure and shear lead to the depolymerization of long phosphate chains, a reaction enhanced by moderate temperature increases. researchgate.net
Zinc Dialkyldithiophosphate (ZDDP)MD SimulationsShear stress can reduce the thermal activation energy for film formation, explaining why films form rapidly during rubbing. bohrium.com
Zinc Phosphate NetworksFirst-Principles MD SimulationsPressure can induce cross-linking via zinc atoms, creating a chemically connected network with enhanced mechanical properties. uni-saarland.de

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a way to investigate the electronic properties of molecules. These calculations are based on the principles of quantum mechanics and can predict molecular structure, stability, and reactivity with high accuracy.

Electronic Structure and Reactivity Predictions of Phosphate Species

While specific DFT studies on this compound are not widely available, calculations on related zinc phosphate and other phosphate-containing systems offer valuable insights. researchgate.netresearchgate.net DFT can be used to determine the geometric and electronic structures of model zinc phosphate complexes. researchgate.netacs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. fud.edu.ngresearchgate.net

DFT calculations on various phosphate units show how reactivity changes with the number of bridging oxygen atoms. researchgate.netresearchgate.net For zinc-containing systems, DFT can elucidate the nature of the bonding between zinc and the phosphate ligands, revealing the degree of covalent or ionic character. acs.orgijcce.ac.ir These calculations can predict how the electronic structure influences the molecule's interaction with other species. For instance, DFT has been used to study the interaction of zinc complexes with bioligands and the reaction mechanisms of zinc-containing enzymes that hydrolyze phosphates. acs.orgdiva-portal.orgscielo.org.mx This information is crucial for predicting the reactivity of this compound in processes like tribochemical film formation or its interaction with biological membranes.

Table 3: Representative Data from Quantum Chemical Calculations on Related Systems
SystemComputational MethodCalculated PropertyFinding/ValueReference
Zeolite-Zinc Phosphate ComplexDFTBinding EnergyIndicates stability and reactivity of the composite material. researchgate.net
Phosphate Units (e.g., [PO4]3-)DFT (B3LYP/6-311G)Global Reactivity Indices[PO4]3- acts as an electron donor, while [P4O10] acts as an electron acceptor. researchgate.net
Trinuclear Zinc Enzyme ModelDFT (B3LYP)Reaction Barrier (Phosphomonoester)Calculated as 7.2 kcal/mol, showing the catalytic efficiency. acs.org
Zn-Doped β-Tricalcium PhosphateDFT (GGA)Band Gap Energy3.6 eV, indicating altered electronic properties upon doping. fud.edu.ng

Ligand-Metal Binding Energies and Geometric Optimization

The stability and structure of this compound are fundamentally governed by the interaction between the zinc (Zn²⁺) ion and the dihexadecyl phosphate (DHP) ligands. Computational chemistry, particularly density functional theory (DFT), allows for the precise calculation of these interactions.

Ligand-Metal Binding Energies: The binding energy quantifies the strength of the coordination bond between the zinc cation and the phosphate group of the DHP ligand. This energy is critical for understanding the formation and stability of the complex. Studies on related systems, such as zinc complexes with other phosphate-containing ligands like adenosine (B11128) 5'-triphosphate (ATP) or various phosphine (B1218219) and carboxylate ligands, provide a framework for understanding the forces at play. nih.govresearchgate.net The interaction is primarily electrostatic, driven by the attraction between the positively charged zinc ion and the negatively charged oxygen atoms of the phosphate group. mdpi.com

Quantum chemical calculations on various metal-ligand systems show that binding energies are influenced by the nature of the ligand, the metal ion's charge, and the surrounding environment. mdpi.com For instance, the binding strength of ligands to trivalent metal ions like Fe³⁺ is generally higher than to divalent ions like Cu²⁺ or Zn²⁺. mdpi.com In zinc-containing enzymes, the tuning of metal-ligand interactions, such as through a Zn-Cys bond, can significantly alter metal binding affinity, highlighting the sensitivity of these energies to the coordination environment. nih.gov Computational models exploring the binding of various ligands to hydrated metal ions reveal that ligands with P=O groups often exhibit high binding affinity. mdpi.com

Below is a table showing representative binding energies for various zinc and metal-ion complexes with phosphate and other ligands, calculated using computational methods, to provide context for the energies expected in the this compound system.

Metal IonLigandBinding Energy (kcal/mol)Computational Method Context
Zn²⁺FTT Ionophore-Favorable binding confirmed by sensor construction. researchgate.net
Zn²⁺ATP-Complex formation driven by direct triphosphate coordination to zinc. researchgate.net
Zn²⁺Phenylphosphate-Log K of 3.5 indicates stable interaction. nih.gov
Zn₂(1)(H₂O)HpPNP (RNA analog)-9.6Represents transition state binding energy in a catalytic reaction. nih.gov
Fe³⁺Phosphoric acid ionHigher than Cu²⁺Illustrates the effect of metal ion charge on binding strength. mdpi.com

This table illustrates the range and context of binding energies in related systems, as direct values for this compound are not prominently available in the reviewed literature.

Geometric Optimization: Geometric optimization is a computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. github.io For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that minimize the potential energy of the system. Methods like the semiempirical extended tight-binding (xTB) can be combined with optimization algorithms to efficiently find these minimum energy structures. github.io

Based on analogous compounds like zinc dialkyldithiophosphates (ZDDP), this compound likely exists not as a simple monomer but as a dimer or a larger oligomeric or polymeric structure. wikipedia.org In these structures, the zinc atoms are bridged by the phosphate ligands. The long hexadecyl chains would project outwards from this central inorganic core. This arrangement is consistent with the compound's known ability to form ordered structures like bilayers and vesicles in solution. nih.govtandfonline.com

Continuum and Coarse-Grained Models

To understand the behavior of this compound on larger length and time scales, such as its flow properties or its tendency to self-assemble, continuum and coarse-grained models are employed. These methods simplify the system by averaging over atomic details, allowing for the simulation of macroscopic phenomena. mdpi.comubc.ca

Rheological Behavior of Confined Phosphate Systems

The study of how a material deforms and flows is known as rheology. For systems containing phosphate compounds, like industrial slurries or lubricant films, understanding their rheological behavior is crucial. Continuum models are often used to describe the flow of these materials without modeling every individual molecule. ubc.camdpi.com

Computational fluid dynamics (CFD) simulations incorporating various rheological models can predict the behavior of concentrated phosphate suspensions under different conditions. mdpi.com Studies on phosphate-water slurries have shown that their flow behavior is non-Newtonian, meaning their viscosity changes with the applied shear rate. mdpi.comresearchgate.net Several models can be used to describe these systems, with their suitability depending on the concentration of the phosphate particles. mdpi.com

Herschel-Bulkley Model: This model is often suitable for describing the behavior of phosphate slurries at lower concentrations (e.g., below 38.45 wt%). mdpi.com

Bingham Model: This model becomes more appropriate for intermediate concentrations. mdpi.com

Casson Model: At higher concentrations (e.g., 46.03–57.27 wt%), the Casson model often provides the best fit for calculating viscosity and yield stress. mdpi.com

These models help in predicting key parameters like yield stress (the minimum stress required to initiate flow) and apparent viscosity, which are essential for designing and controlling industrial processes involving the transport of phosphate-based materials. mdpi.comresearchgate.net

Rheological ModelApplicable Concentration Range (Phosphate Slurry)Key Characteristic
Herschel-Bulkley< 38.45 wt%Describes yield-pseudoplastic fluids. mdpi.com
Bingham34.24–46.03 wt%Models a rigid solid at low stress and a viscous fluid at high stress. mdpi.com
Casson46.03–57.27 wt%Best fit for viscosity and yield stress at high concentrations. mdpi.com

Mesoscale Simulation of Self-Assembly Processes

This compound, as an amphiphilic molecule (containing both hydrophilic phosphate headgroups and hydrophobic alkyl chains), has a strong tendency to self-assemble in solution. Mesoscale simulations, particularly using coarse-grained (CG) models, are ideal for studying these processes, which occur over length and time scales inaccessible to fully atomistic simulations. mdpi.comacs.org

In a CG model, groups of atoms are lumped together into single "beads," reducing the computational cost and allowing for the simulation of large systems over long periods. mdpi.comaip.org These models have been successfully used to simulate the adsorption of organic molecules on surfaces and the self-assembly of polymers in solution. mdpi.commdpi.com

For this compound and its non-metalated analogue dihexadecyl phosphate (DHP), simulations and experimental work have shown they form a variety of self-assembled structures:

Monolayers: At air-water interfaces, these molecules form stable monomolecular films. acs.orgmdpi.com

Vesicles and Bilayers: In aqueous solutions, they can form vesicles, which are spherical shells composed of a lipid bilayer. nih.govelectronicsandbooks.com This behavior is foundational to their use in creating biomimetic systems that mimic cell membranes. nih.gov

Metallo-Supramolecular Assemblies: The zinc-phosphate coordination can be used as a module to build even larger, more complex structures. For example, dihexadecyl phosphate can be combined with metal ions and other ligands to form polyelectrolyte-amphiphile complexes (PACs), creating nanostructured materials with tunable properties. tandfonline.com

Modeling has also explored chemically fueled self-assembly, where the binding of ATP to a zinc-surfactant complex (structurally related to this compound) drives the transient formation of vesicles, showcasing how simulations can unravel the mechanisms of complex, non-equilibrium processes. researchgate.net

Mechanistic Investigations of Functional Performance of Zinc Dihexadecyl Phosphate Analogues

Tribological Mechanisms (drawing parallels with ZDDP)

The tribological performance of zinc phosphate (B84403) compounds is primarily defined by their ability to form protective films on metal surfaces under boundary lubrication conditions, mitigate oxidation of the lubricant, and respond to the mechanochemical stresses within lubricated contacts.

Anti-Wear Film Formation and Evolution on Metal Surfaces

The principal anti-wear function of zinc phosphate additives is the formation of a sacrificial tribochemical film on metallic surfaces, preventing direct asperity contact and reducing wear. learnoilanalysis.com When subjected to the high pressures and temperatures at the contact points between moving parts, zinc dihexadecyl phosphate is expected to decompose. rumanza.com This decomposition initiates a series of chemical reactions with the metal substrate, typically steel.

The process results in a durable, glassy film composed of a complex zinc and iron polyphosphate matrix. precisionlubrication.com This film, often referred to as a tribofilm, is typically tens to hundreds of nanometers thick and is in a dynamic state of formation and removal during operation. rtsauto.com The film's structure is complex, often consisting of shorter-chain phosphates near the oil interface and longer-chain polyphosphates closer to the metal substrate. precisionlubrication.com

The evolution of this film begins with the formation of small, island-like pads on the surface. As rubbing continues, these pads grow and coalesce to form a more complete protective layer. rtsauto.com This tribofilm is sacrificial, meaning it is worn away instead of the underlying metal, and it continuously reforms as long as the additive is present in the lubricant. rtsauto.com

ParameterTypical Value (ZDDP Analogue)Significance
Initial Film Formation TimeMinutesRapid formation is crucial for immediate wear protection.
Mature Film Thickness50 - 150 nmSufficient thickness to prevent asperity contact. rtsauto.com
CompositionZinc Polyphosphate, Iron PhosphateGlassy, durable material that provides a protective barrier. precisionlubrication.com
MorphologyPatchy, pad-like structureDevelops from initial nucleation sites to cover the wear surface. rtsauto.com
Table 1: Typical characteristics of anti-wear tribofilms formed by zinc phosphate additives, based on ZDDP studies.

Antioxidant Pathways and Free Radical Scavenging Capabilities

Lubricant degradation via oxidation is a critical issue, leading to viscosity increase, sludge, and the formation of corrosive acids. learnoilanalysis.com Zinc phosphate compounds function as effective antioxidants primarily by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of lubricants. precisionlubrication.comyoutube.com

The auto-oxidation process is a free-radical chain reaction. youtube.com While some antioxidants, like phenolics and amines, act as radical scavengers, zinc phosphate additives interrupt the cycle by targeting and decomposing hydroperoxide molecules (ROOH) into less reactive species, such as alcohols. youtube.comrsc.org This action prevents the hydroperoxides from breaking down into more radicals that would otherwise accelerate the oxidation of the base oil. youtube.com Although the dithiophosphate (B1263838) (sulfur-containing) group in ZDDP is highly effective in this role, the phosphate moiety itself possesses antioxidant capabilities. youtube.com The zinc ion also contributes by deactivating metal surfaces that can catalyze oxidation. learnoilanalysis.com

Mechanochemical Activation and Stress-Augmented Reaction Rates in Lubricated Contacts

The formation of the protective tribofilm is not a purely thermal process. It is now widely understood to be a mechanochemical phenomenon, where the reaction rate is significantly accelerated by mechanical stress. nih.govacs.org The "Stress-Augmented Thermal Activation" (SATA) model explains that the activation energy required for the decomposition of the additive molecule is lowered by the application of stress within the contact zone. rsc.orgmit.eduresearchgate.net

Research on ZDDP has demonstrated that shear stress, rather than hydrostatic pressure, is the primary driver for tribofilm formation. nih.govacs.org In high-friction conditions, even without direct asperity contact (i.e., in the elastohydrodynamic lubrication regime), the shear stress transmitted through the fluid is sufficient to activate the ZDDP molecules and initiate film growth. nih.govresearchgate.net Conversely, compressive stress has been found to inhibit the growth rate. rsc.org This indicates that the rate-limiting step involves a bond-breaking reaction. The rate of film growth increases exponentially with both shear stress and temperature. acs.orgresearchgate.net

ConditionEffect on Tribofilm Growth RateGoverning Principle
Increasing TemperatureExponential IncreaseThermally activated process (Arrhenius kinetics). rsc.org
Increasing Shear StressExponential IncreaseReduces activation energy barrier (SATA model). rsc.orgstle.org
Increasing Compressive StressDecrease / InhibitionHinders the bond-breaking decomposition reaction. rsc.orgresearchgate.net
Additive ConcentrationLargely Independent (Zero-Order Kinetics)Reaction rate is limited by available surface sites and activation conditions, not bulk concentration. nih.govacs.org
Table 2: Influence of operating conditions on the rate of tribofilm formation based on mechanochemical studies of ZDDP.

Role of Alkyl Chain Structure and Oligomerization in Performance

Solubility: Longer alkyl chains generally increase the oil solubility of the molecule, which is essential for it to be delivered effectively to the lubricated contact. google.com

Thermal Stability and Reactivity: The reactivity of the additive is influenced by the alkyl structure. Studies on ZDDP show that secondary alkyl groups are more reactive and form tribofilms faster than primary alkyl groups. nih.govacs.org Therefore, a primary, long-chain structure like dihexadecyl phosphate would be expected to have higher thermal stability and a slower, more controlled rate of film formation, making it suitable for applications with sustained high temperatures. researchgate.net

Film Properties: The nature of the alkyl group can influence the packing density and steric hindrance of the molecules on the surface, which in turn affects the efficiency of stress transmission and the resulting film formation kinetics. rsc.org Research has shown that for steel surfaces, a longer alkyl chain in ZDDP analogues can lead to a lower friction coefficient. researchgate.netsemanticscholar.org

Corrosion Inhibition Mechanisms

Beyond its tribological functions, this compound provides corrosion protection through mechanisms analogous to industrial zinc phosphating processes. This involves the formation of a stable, passivating layer on the metal surface that acts as a barrier to corrosive agents.

Formation of Protective Zinc Phosphate Conversion Layers

The mechanism of corrosion inhibition by zinc phosphate involves a chemical conversion of the metal surface into a non-metallic, phosphate-containing layer. wikipedia.orghenkel-adhesives.comfreiborne.com When a steel surface is exposed to a dilute solution of phosphoric acid and zinc phosphate, a series of electrochemical reactions occur.

Initially, the phosphoric acid attacks the iron surface, causing a localized increase in pH at the metal-solution interface as hydrogen ions are consumed. freiborne.com This shift in pH reduces the solubility of the zinc phosphate present in the solution, causing it to precipitate and deposit onto the surface. freiborne.com The resulting layer is a crystalline, polycrystalline coating composed of hopeite (Zn₃(PO₄)₂) and phosphophyllite (Zn₂Fe(PO₄)₂). researchgate.net

This tightly adhering conversion coating is electrically insulating and chemically stable, providing an effective barrier that isolates the base metal from corrosive environments like water and oxygen. nih.gov By inhibiting the anodic process of metal dissolution, zinc phosphate significantly slows the rate of corrosion. nih.gov

Corrosive MediumCorrosion Rate without Inhibitor (mpy)Corrosion Rate with Zinc Phosphate (mpy)Inhibition Efficiency (%)
Sea Water (3.5% NaCl)119.051.78~98.5%
PDAM Water18.593.42~81.6%
Cooling WaterVariableVariable~30.3%
Table 3: Representative corrosion inhibition performance of zinc phosphate on carbon steel in various aqueous media. Data adapted from studies on zinc phosphate base inhibitors. pnl.ac.idpeacta.org

Electrochemical Characterization of Inhibitory Action and Surface Passivation

The inhibitory action and surface passivation of zinc phosphate-based compounds are extensively evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods provide insight into the mechanisms of corrosion protection.

Potentiodynamic polarization studies reveal that zinc phosphate compounds can function as mixed-type inhibitors. abechem.com This is determined by observing the change in corrosion potential (Ecorr) with the addition of the inhibitor; a shift of less than 85 mV indicates mixed-type behavior. abechem.com In the presence of a zinc-based inhibitor, a significant decrease in the corrosion current density (Icorr) is typically observed, signifying a reduction in the corrosion rate. For example, in one study, Icorr decreased from 1241 μAcm⁻² in an uninhibited solution to 321 μAcm⁻² with the addition of a zinc-based nanocomposite. abechem.com This reduction in corrosion current is a direct measure of the inhibitor's effectiveness.

Electrochemical Impedance Spectroscopy (EIS) is used to further characterize the protective film formed on the metal surface. The Nyquist plots obtained from EIS measurements often show semicircles, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). researchgate.net An increase in the Rct value indicates the formation of an insulating layer that hinders the charge transfer process, which is fundamental to corrosion. nih.gov Studies have shown a substantial increase in Rct in the presence of zinc-based inhibitors, from 3533 Ω cm² to 21464 Ω cm² in one case, confirming the formation of a protective barrier. abechem.com This barrier, often a passivation layer of insoluble zinc phosphate, prevents the metal from coming into contact with the corrosive environment. indexcopernicus.comtribology.rs The formation of this film, which can consist of compounds like FePO₄, Fe₂O₃, and zinc phosphate itself, effectively improves the corrosion resistance of the underlying metal. researchgate.net

The table below summarizes typical data obtained from electrochemical characterization of a metal surface in a corrosive medium with and without a zinc-based inhibitor.

ParameterValue (Without Inhibitor)Value (With Zinc-Based Inhibitor)Technique
Corrosion Current Density (Icorr)1241 μAcm⁻²321 μAcm⁻²PDP
Charge Transfer Resistance (Rct)3533 Ω cm²21464 Ω cm²EIS
Inhibition Efficiency (η%)-84%EIS

Data sourced from a study on a zinc oxide nanocomposite inhibitor for illustrative purposes. abechem.com

Synergistic Effects with Complementary Inhibitors

The corrosion inhibition efficiency of zinc phosphate compounds can be significantly enhanced through synergistic effects when combined with other inhibitors. researchgate.net This phenomenon occurs when the combined inhibition efficiency is greater than the sum of the individual efficiencies of the inhibitors.

A notable example is the synergistic effect between zinc ions (Zn²⁺) and phosphate ions. researchgate.net A formulation consisting of 150 ppm of di-sodium hydrogen phosphate (DSHP) and 50 ppm of Zn²⁺ was found to achieve a 97% inhibition efficiency in controlling the corrosion of carbon steel. researchgate.net Polarization studies indicate that this combination acts as a mixed inhibitor. researchgate.net The protective film formed on the metal surface in such systems often consists of ferrous phosphate and zinc hydroxide (B78521) (Zn(OH)₂). researchgate.net

The presence of calcium ions alongside zinc and phosphate ions has also been shown to be crucial for effective inhibition. researchgate.net In the absence of calcium, the inhibition efficiency of zinc phosphate systems can be 50% or less. researchgate.net Surface analysis has confirmed that the protective film formed contains phosphate species with both zinc and calcium. researchgate.net The atomic ratios suggest the film is a mixture of CaZn₂(PO₄)₂ (Scholzite) and Zn₃(PO₄)₂ (Hopeite). researchgate.net

Organic compounds can also exhibit synergistic effects with zinc-based inhibitors. researchgate.net The combination of imidazole (B134444) (IMZ) and polyethylene (B3416737) glycol (PEG) with zinc has been shown to provide a synergistic protective effect. researchgate.net In this system, the ring-like structure of imidazole primarily inhibits the anodic (metal dissolution) reaction, while the chain-like polyethylene glycol depresses the cathodic (oxygen reduction) reaction. researchgate.net This dual-action approach leads to more comprehensive corrosion protection.

The table below illustrates the concept of synergistic inhibition efficiency.

Inhibitor SystemIndividual Efficiency (η₁%)Individual Efficiency (η₂%)Combined Efficiency (η₁₊₂%)Synergism (η₁₊₂ > η₁ + η₂)
Di-sodium hydrogen phosphate (DSHP) + Zn²⁺(Not specified)(Not specified)97%Yes
Glutamic Acid + Zn²⁺(Not specified)(Not specified)87%Yes
Imidazole (IMZ) + Polyethylene Glycol (PEG) for Zinc(Not specified)(Not specified)(Synergistic effect confirmed)Yes

Data sourced from studies on various synergistic systems for illustrative purposes. researchgate.netresearchgate.netresearchgate.net

Interfacial Phenomena and Surface Modification

Adsorption Isotherms and Surface Coverage Kinetics

The initial step in the corrosion inhibition mechanism of compounds like this compound is their adsorption onto the metal surface. researchgate.net This process can be described by various adsorption isotherms, such as Langmuir, Frumkin, and Temkin models, which relate the amount of adsorbed substance on a surface to its concentration in the solution at a constant temperature. imist.mapsi.ch

The Langmuir isotherm is a fundamental model that assumes monolayer coverage on a surface with a finite number of identical and energetically equivalent adsorption sites. imist.mawikipedia.org The Frumkin isotherm extends this by considering the lateral interactions between adsorbed molecules. psi.ch The Temkin isotherm is applicable to heterogeneous surfaces where the heat of adsorption is not uniform. imist.mapsi.ch The best-fit model is often determined by comparing the regression coefficients (R²) from experimental data. researchgate.net For many organic inhibitors, the adsorption process is found to follow the Langmuir model, indicating the formation of a monolayer on the metal surface. researchgate.net

The adsorption process involves the replacement of water molecules at the metal surface by the inhibitor molecules. koreascience.kr The rate of adsorption typically increases with the bulk concentration of the inhibitor until it reaches an equilibrium plateau, corresponding to the fractional coverage of the surface sites. ausimm.com Kinetic models, such as the pseudo-first-order, pseudo-second-order, and Elovich models, are used to describe the rate at which this equilibrium is reached. nih.gov Studies on the adsorption of zinc ions have shown that the pseudo-second-order and Elovich equations can effectively describe the release and adsorption kinetics, respectively. nih.govsemanticscholar.org

The table below presents hypothetical parameters for different adsorption isotherm models for an organophosphate inhibitor.

Isotherm ModelEquationKey ParametersInterpretation
LangmuirC/θ = 1/K + CK (Adsorption Equilibrium Constant)Relates to the strength of adsorption. Assumes monolayer coverage on a homogeneous surface. imist.ma
FrumkinKC = [θ/(1-θ)] * exp(-2gθ)g (Lateral Interaction Parameter)Accounts for interactions between adsorbed molecules (g > 0 for repulsion, g < 0 for attraction). psi.ch
Temkinθ = (RT/b) * ln(AC)b (Temkin Constant)Relates to the heat of adsorption, assuming a heterogeneous surface with linearly decreasing adsorption energy. imist.ma

Influence on Wettability and Surface Energy Modulation

The adsorption of this compound onto a metal surface significantly alters its interfacial properties, notably its wettability and surface free energy. Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle (θ). nih.gov Surface free energy (SFE) is the excess energy at the surface of a material compared to the bulk and is a key factor in adhesion and coating performance. biolinscientific.com

The formation of a protective film by the inhibitor can change the surface from hydrophilic (water-attracting, low contact angle) to hydrophobic (water-repelling, high contact angle). This is particularly true for inhibitors with long alkyl chains, such as the hexadecyl groups in this compound. This increased hydrophobicity acts as a physical barrier, repelling corrosive aqueous media from the metal surface. researchgate.netsemanticscholar.org

Surface energy can be determined from contact angle measurements using different liquids and applying theoretical models like the Owens, Wendt, Rabel, and Kaelble (OWRK) method. plasticsdecorating.comcuni.cz This method separates the total surface energy (γs) into polar (γsᵖ) and dispersive (γsᵈ) components. The adsorption of an organic phosphate layer typically leads to a decrease in the total surface energy, particularly its polar component, which correlates with a reduction in the surface's reactivity and an increase in its resistance to corrosion. plasticsdecorating.commdpi.com For instance, the adsorption of sodium oleate (B1233923) on mineral surfaces was found to rapidly decrease the surface energy, making the surface more hydrophobic. mdpi.com

The following table shows representative data on how a surface treatment can alter wettability and surface energy.

PropertyUntreated Metal SurfaceSurface Treated with Organophosphate
Water Contact Angle (θ)~48° (Hydrophilic)>90° (Hydrophobic)
Total Surface Energy (γs)HighLow
Polar Component of SFE (γsᵖ)HighSignificantly Reduced
Dispersive Component of SFE (γsᵈ)Relatively UnchangedRelatively Unchanged

Values are illustrative, based on general principles of surface modification by long-chain organic molecules. plasticsdecorating.commdpi.com

Environmental Interactions and Sustainable Considerations of Zinc Phosphate Compounds

Biodegradation and Environmental Transformation Pathways

Fate of Hexadecyl Chains and Phosphate (B84403) Moiety in Various Media

The degradation of zinc dihexadecyl phosphate involves the breakdown of its distinct components: the long alkyl (hexadecyl) chains and the phosphate group.

Hexadecyl Chains : Long alkyl chains, like the hexadecyl chains in this compound, are organic components that can be subject to biodegradation. In environments such as soil and water, microorganisms can metabolize these carbon chains. The degradation of similar long-chain compounds, like alkylphenol ethoxylates, has been shown to occur more rapidly in the water column compared to sediment, with aerobic conditions generally favoring faster biotransformation. nih.gov The ultimate fate of these chains is typically conversion to carbon dioxide and water under aerobic conditions.

Phosphate Moiety : The phosphate component, once cleaved from the organic chains, will enter the environmental phosphate cycle. Organophosphorus compounds can be hydrolyzed to form dialkyl phosphate (DAP) metabolites. nih.gov The reaction of the released phosphate ions with zinc ions already present or also released can lead to the formation of highly insoluble zinc phosphate. researchgate.net This process is influenced by environmental pH and the presence of other ions. In some cases, the formation of zinc phosphate of very low solubility can be a driving force in the degradation of zinc-containing compounds. nih.gov

Identification of Intermediate and Final Decomposition Products

The decomposition of complex organophosphorus compounds can proceed through several intermediate steps before reaching final, stable products. For zinc dialkyldithiophosphates (a related class of compounds), decomposition has been observed to initiate with the formation of intermediate zinc sulfide (B99878) and sulfate (B86663) species. whiterose.ac.uk

For this compound, the likely degradation pathway involves hydrolysis, which would cleave the ester bonds linking the hexadecyl chains to the phosphate group.

Primary Intermediates:

Hexadecanol (B772) (a long-chain alcohol)

Phosphate ions (PO₄³⁻)

Zinc ions (Zn²⁺)

Final Decomposition Products:

Under aerobic conditions, hexadecanol is expected to biodegrade further into carbon dioxide and water.

The phosphate and zinc ions will interact with the surrounding environmental matrix. The phosphate can be taken up by organisms as a nutrient or can precipitate with available cations. The zinc ions will become part of the bioavailable zinc pool or precipitate, often as zinc phosphate. researchgate.net

The table below summarizes the expected decomposition products in different environmental compartments.

ComponentIntermediate ProductsFinal Products (Aerobic)Environmental Compartment
Hexadecyl Chains HexadecanolCarbon Dioxide, WaterSoil, Water, Sediment
Phosphate Moiety Phosphate Ions (PO₄³⁻)Incorporated into biomass, Mineral phosphatesSoil, Water
Zinc Zinc Ions (Zn²⁺)Bioavailable Zinc, Insoluble Zinc PhosphateSoil, Water

Zinc Speciation and Biogeochemical Cycling in Environmental Compartments

The environmental behavior of zinc is governed by its speciation—the different physical and chemical forms in which it exists. nih.gov The release of zinc ions from compounds like this compound initiates a complex series of interactions within aquatic and terrestrial systems.

Mobility and Bioavailability of Zinc Ions in Aquatic Systems

In aquatic environments, the mobility and bioavailability of zinc are highly dependent on factors like pH, alkalinity, and the presence of organic matter. researchgate.net Zinc can exist in various forms, including the free hydrated ion (Zn²⁺), and complexes with inorganic ligands (like carbonate and sulfate) or organic ligands. nih.gov

Studies have shown that a significant fraction of dissolved zinc in ocean waters can be associated with strong organic ligands, which can reduce its immediate bioavailability. ncsu.edu However, the release of zinc from anthropogenic sources can saturate these ligands, increasing the concentration of labile, more bioavailable inorganic zinc. ncsu.edu The formation of aqueous zinc phosphate complexes, such as ZnHPO₄(aq), has also been identified as a factor that can influence zinc's interaction with and toxicity to aquatic microorganisms. nih.gov The bioavailability of zinc is a key factor, as it is an essential micronutrient at low concentrations but can be toxic at high levels. nih.govcabidigitallibrary.org

Interactions with Soil Components and Heavy Metal Immobilization through Phosphate Complexation

In soil environments, both zinc and phosphate ions interact strongly with soil particles. Phosphate treatment is a recognized method for immobilizing heavy metals in contaminated soils. researchgate.net The addition of phosphate can reduce the mobility and bioavailability of metals like zinc and lead by promoting the formation of highly insoluble metal phosphate precipitates. researchgate.netmdpi.com

The mechanisms for this immobilization include:

Precipitation : Soluble zinc in the soil can react with phosphate ions to form insoluble zinc phosphate complexes, reducing its availability for plant uptake. researchgate.netcropnutrition.com

Adsorption : Phosphate ions can sorb onto soil mineral surfaces, altering the surface charge and potentially increasing the sites available for zinc sorption. researchgate.net

This interaction is complex; high levels of phosphorus fertilization in agricultural soils can sometimes induce zinc deficiency in crops by immobilizing the available zinc. mosaiccoindia.comresearchgate.net The effectiveness of immobilization depends on soil pH, the type of phosphate source, and the specific forms of the metals present. researchgate.netproquest.com

The following table outlines the dominant zinc species and interactions in different environmental systems.

Environmental SystemKey FactorsDominant Zinc Species/InteractionsImpact on Bioavailability
Aquatic Systems pH, Organic Ligands, SalinityFree Zn²⁺, Zn-organic complexes, ZnCO₃, ZnHPO₄Variable; complexation with organic ligands generally decreases bioavailability.
Soil Systems pH, Clay Content, Organic Matter, Phosphate LevelsAdsorbed Zn²⁺, Insoluble Zinc Phosphate, Organically-complexed ZnGenerally low; high phosphate and high pH decrease bioavailability.

Ecologically-Driven Design Principles

Growing awareness of the environmental impact of chemicals has spurred the development of ecologically-driven design principles, often referred to as "green chemistry." For organophosphorus compounds, this involves designing molecules that are effective for their intended purpose while having reduced environmental persistence and toxicity. nih.gov

For compounds like this compound, which may be used in applications such as corrosion inhibitors, sustainable design focuses on several key areas:

Biodegradability : Designing molecules with features that are more susceptible to microbial degradation, such as avoiding excessive branching in alkyl chains.

Reduced Toxicity : Replacing heavy metals with more benign alternatives. For example, there is a growing effort to develop zinc-free or heavy-metal-free corrosion inhibitors. phosphatesfacts.orgecorpigments.com Lignin phosphate, a bio-based alternative, has been investigated as a substitute for zinc phosphate, mimicking its inhibitive mechanism by forming a passivating iron phosphate layer. acs.orgdtu.dk

Functionality and Environmental Friendliness : A key challenge is to enhance the desired functional properties of a molecule while simultaneously increasing its environmental friendliness. This involves creating compounds that are less persistent and have lower toxicity to non-target organisms. nih.govresearchgate.net

Sustainable Sourcing : Utilizing renewable feedstocks, such as bio-based materials like lignin, to create functional chemical compounds. dtu.dk

The ultimate goal is to create a new generation of functional materials that perform effectively without leaving a negative environmental footprint. phosphatesfacts.org

Strategies for Minimizing Environmental Footprint of Organophosphorus Additives

The environmental impact of organophosphorus additives is primarily linked to the toxicity of their constituent elements, such as heavy metals like zinc, and their persistence or degradation products in ecosystems. scbt.comdcceew.gov.au Strategies to minimize this footprint are multifaceted, focusing on reformulating lubricants with biodegradable components and developing novel, less hazardous additives.

A primary strategy involves the use of biodegradable base oils, such as vegetable oils (e.g., rapeseed, sunflower) and synthetic esters. addinol.de These fluids are inherently more susceptible to microbial degradation compared to traditional mineral oils. addinol.deresearchgate.net Consequently, specialized additive packages have been developed to ensure high performance in these biodegradable lubricants. brad-chem.co.uk These packages are often designed to be biodegradable and exhibit low toxicity, complying with standards like the European Ecolabel. brad-chem.co.uk

Another significant approach is the development of alternatives to traditional zinc-based additives like Zinc Dialkyldithiophosphates (ZDDPs), which are chemically related to this compound. These alternatives aim to reduce or eliminate the metal content, particularly zinc, which can be toxic to aquatic organisms. scbt.comdcceew.gov.au These "ashless" (metal-free) or zinc-free additives utilize different chemistries to achieve the desired anti-wear and antioxidant properties. stle.org Research has shown promising results with additives based on other metals or entirely organic compounds. For instance, organometallic derivatives containing molybdenum or titanium have been commercialized. stle.org A notable development is the use of functionalized vanadyl(IV) acetylacetonate, which has demonstrated superior anti-wear properties compared to ZDDPs without the presence of phosphorus or sulfur, thereby preventing the formation of their noxious environmental byproducts. acs.orgwhiterose.ac.ukacs.org

Table 1: Comparison of Traditional ZDDP and a Green Alternative

Feature Zinc Dialkyldithiophosphates (ZDDPs) Functionalized Vanadyl(IV) Acetylacetonate
Primary Metal Zinc Vanadium
Key Elements Zinc, Phosphorus, Sulfur Vanadium, Carbon, Oxygen
Environmental Concern Aquatic toxicity of zinc; formation of sulfur and phosphorus oxides. scbt.comacs.org Lower potential for noxious byproducts due to absence of S and P. whiterose.ac.uk
Performance Industry standard for anti-wear protection. acs.org Shown to be a superior and highly effective anti-wear agent. acs.orgresearchgate.net

Development of Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.netnih.gov This represents a fundamental shift from traditional synthesis routes toward more environmentally benign processes.

One major area of advancement is the use of energy-efficient synthesis techniques. Sonochemical methods, which use ultrasonic irradiation, have been successfully employed to synthesize zinc phosphate nanoparticles. This approach offers significant advantages over conventional precipitation methods, including drastically reduced reaction times, lower energy consumption, and the production of materials with higher crystallinity and smaller particle sizes. austinpublishinggroup.com Similarly, microwave-assisted synthesis has proven effective in making certain organophosphorus reactions more efficient in terms of rate and yield, sometimes replacing the need for a catalyst. researchgate.net

The development of greener reaction conditions is another cornerstone of sustainable synthesis. rsc.org Methodologies have been developed that proceed at room temperature, eliminating the energy costs associated with heating. rsc.org Some processes can be conducted in the absence of solvents or utilize environmentally friendly solvents like water or ethyl lactate. researchgate.netresearchgate.net Furthermore, the use of visible-light-driven photocatalysis provides a means to conduct reactions under mild conditions, often without the need for traditional, and sometimes toxic, metal catalysts. rsc.orgrsc.org

Innovations in raw material sourcing and biocatalysis also contribute to sustainability. Researchers have explored the synthesis of zinc phosphate nanoparticles using biological resources, such as the exo-metabolites of the fungus Aspergillus fumigatus, which offers a cost-effective and eco-friendly pathway. researchgate.netnih.gov In a novel approach to a circular economy, methods have been developed to synthesize zinc-ammonium phosphate from galvanic waste sludge, turning a hazardous industrial byproduct into a valuable chemical product. mdpi.com

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of Zinc Phosphate

Parameter Conventional Method (NUS) Sonochemical Method (US)
Average Particle Size 214.9 nm 110.3 nm
Crystallinity 36.19 ± 1.8% 45.94 ± 0.6%
Energy Savings Baseline >80%

Source: Data adapted from research on the intensification of crystalline zinc phosphate nanopowder synthesis. austinpublishinggroup.com

Table 3: Summary of Green Synthesis Strategies for Organophosphorus Compounds

Strategy Description Key Advantages
Sonochemistry Use of ultrasonic irradiation to drive reactions. austinpublishinggroup.com Faster reaction rates, reduced energy consumption, improved material properties. austinpublishinggroup.com
Photocatalysis Utilization of visible light as an energy source. researchgate.netrsc.org Mild reaction conditions, use of a clean energy source, potential for catalyst-free reactions. researchgate.netrsc.org
Solvent-Free/Green Solvents Conducting reactions without solvents or using benign solvents like water. researchgate.net Reduced chemical waste, lower environmental impact, improved safety. researchgate.net
Bio-based Synthesis Employing microorganisms or plant extracts as reagents or catalysts. researchgate.netnih.gov Use of renewable resources, cost-effective, eco-friendly. researchgate.net
Waste Valorization Using industrial byproducts as starting materials. mdpi.com Reduces industrial waste, promotes circular economy principles. mdpi.com

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Functional Materials

The integration of zinc dihexadecyl phosphate (B84403) into advanced functional materials is a key area of current research, focusing on creating materials with enhanced or novel properties.

The synthesis of hybrid composites and nanomaterials incorporating zinc dihexadecyl phosphate is a burgeoning field. These materials combine the properties of the organic alkyl chains and the inorganic zinc phosphate component, leading to unique functionalities.

Organic-inorganic hybrid composites are being developed where lipid-like molecules form nanoparticles. researchgate.net For instance, research into hybrid nanomaterials has shown the potential of combining different nanomaterials or nanostructures to enhance multifunctional properties. researchgate.net Zinc phosphate-based nanosheets have been synthesized using biological methods, demonstrating the potential for environmentally friendly nanomaterial production. nih.gov

In the context of polymer composites, zinc-based hybrid polymers have been shown to form fluids with significant electrorheological effects, indicating their potential in "smart materials." nih.gov The pyrolysis of related metal organophosphates can lead to the formation of phosphate fibers containing electrically conductive deposits. nih.gov Furthermore, the addition of zinc-doped nanoparticles to dental composites has been shown to enhance antibacterial activity and compressive strength. mdpi.com

The amphiphilic nature of dihexadecyl phosphate (DHP), a key component of this compound, allows for the formation of vesicles that can stabilize semiconductor nanoparticles like cadmium sulfide (B99878) (CdS) and zinc sulfide (ZnS). acs.org This vesicle-stabilized system has been shown to mediate water photoreduction and hydrogen generation, highlighting its potential in energy applications. acs.org

Table 1: Examples of Hybrid Materials and Nanomaterials

Material TypeComponentsPotential ApplicationReference
Hybrid NanomaterialsOrganic-inorganic compositesTargeted drug delivery, diagnostics researchgate.net
Zinc Phosphate NanosheetsBiosynthesized zinc phosphateAntimicrobial, antioxidant, wastewater treatment nih.gov
Hybrid PolymersZinc arylphosphatesElectroresponsive smart materials, flame retardants nih.gov
Dental CompositesResin with Mg-doped ZnO NPsAntibacterial dental fillings mdpi.com
Vesicle-Stabilized NanoparticlesDihexadecyl phosphate, CdS, ZnSPhotosensitized charge separation, hydrogen generation acs.org

The design of materials that can respond and adapt to external stimuli is a major goal in materials science. Zinc phosphate systems, including those with long-chain alkyl groups like dihexadecyl phosphate, are being explored for their responsive properties.

The amphiphilic self-assembly of charged metallo-supramolecular polymers with dihexadecyl phosphate (DHP) can create materials where the structure and properties can be controlled at multiple length scales. tandfonline.com These systems can be responsive to stimuli such as pH and temperature, which affect the simultaneous equilibria of protons, solvent molecules, metal ions, and ligands. tandfonline.com For example, a Zn/La gel system has been shown to exhibit thixotropic behavior, transitioning from a gel to a free-flowing liquid upon shaking and then returning to a gel state when at rest. tandfonline.com

Furthermore, the incorporation of photo-responsive units into supramolecular systems is a key area of research for creating light-responsive materials. mdpi.com For example, polypeptides containing azobenzene (B91143) moieties incorporated into lipid membranes can form transmembrane bundles that act as ion-permeable pores, with their aggregation state being controllable by UV light. mdpi.com This demonstrates the potential for creating adaptive membrane systems.

Novel Applications and Design Concepts

The unique chemical nature of this compound lends itself to the development of novel applications, particularly in demanding environments.

Zinc dialkyldithiophosphates (ZDDPs), a class of compounds closely related to this compound, are well-established as anti-wear additives in lubricants for extreme conditions, such as in racing engines. drivenracingoil.comprecisionlubrication.com ZDDPs form a protective, sacrificial layer on metal surfaces, preventing metal-on-metal wear, reducing friction, and minimizing heat generation under high speeds and loads. drivenracingoil.com They function by decomposing under high temperature and pressure to form "tribofilms" composed of glassy iron, zinc polyphosphate, and metal sulfides. precisionlubrication.com

The development of advanced nanolubricants is focused on creating surface-stabilized nanomaterials that can form durable lubricating films, sustain high loads, and remain stable at high temperatures. researchgate.net These advanced lubricants aim to reduce friction and wear at the asperity contact zone. researchgate.net Given the properties of ZDDPs, this compound, with its long alkyl chains providing solubility in oils, is a strong candidate for inclusion in such advanced lubrication systems.

Table 2: Properties of Zinc-Based Lubricant Additives

PropertyDescriptionBenefit in Extreme ConditionsReference
Anti-wearForms a sacrificial layer on metal surfaces.Prevents metal-on-metal contact and wear. drivenracingoil.comprecisionlubrication.com
Friction ReductionMinimizes friction between moving parts.Reduces heat generation and improves efficiency. drivenracingoil.com
Thermal StabilityResists breakdown at high temperatures.Maintains oil integrity under intense heat and pressure. drivenracingoil.comprecisionlubrication.com
Corrosion InhibitionForms protective chemical films on metal surfaces.Protects engine components from corrosion. lubrizol.com
AntioxidantReduces oil breakdown from oxidation.Increases the life of the engine oil. lubrizol.com

Smart coatings with self-healing properties are a significant area of research aimed at improving the anti-corrosion performance and service life of materials. researchgate.net These coatings can repair damage and recover their protective function with minimal or no external intervention. researchgate.net

One approach to self-healing coatings involves the encapsulation of active agents, such as polymerizable materials or corrosion inhibitors, within the coating matrix. researchgate.netspecialchem.com When the coating is damaged, these capsules rupture and release the healing agent. Zinc phosphate is a known corrosion inhibitor, and research has been conducted on incorporating benzimidazole-zinc phosphate tailored graphene oxide into epoxy coatings to achieve smart self-healing anti-corrosion properties. nih.gov The release of inhibitive ions like PO₄³⁻ and Zn²⁺ from these particles helps to form a protective film on the steel surface. nih.gov

Given its film-forming properties and the presence of the zinc phosphate group, derivatives of this compound could be encapsulated and used as active agents in self-healing coatings. The long alkyl chains could also contribute to the barrier properties of the coating.

The ability to engineer interfaces at the molecular level is crucial for developing advanced catalytic and sensing platforms. The self-assembly properties of molecules like dihexadecyl phosphate (DHP) make them valuable tools in this area.

DHP vesicles have been used to stabilize mixed cadmium sulfide and zinc sulfide semiconductor particles. acs.org These vesicle-incorporated particles can efficiently mediate water photoreduction and hydrogen generation, acting as sensitizers in the process. acs.org The surfactant vesicles regulate the composition and band gap of the resulting semiconductor particles. acs.org This demonstrates the potential of using such systems for photocatalysis.

In the realm of sensing, responsive polymer membranes are being developed that can change their properties in response to external stimuli like light, pH, or temperature. mdpi.com The incorporation of specific recognition elements can lead to highly selective sensors. For example, liposomes containing certain lipids can be used to detect and monitor pH conditions. researchgate.net The self-assembling nature of this compound could be harnessed to create organized structures on surfaces, providing a platform for immobilizing catalysts or creating responsive sensor interfaces.

Interdisciplinary Research Directions

The unique properties of this compound position it at the nexus of several scientific disciplines. Its capacity for self-assembly, surface activity, and interaction with both inorganic and biological components opens up novel research avenues that bridge traditionally separate fields.

This compound is an archetypal amphiphile, a cornerstone of supramolecular chemistry. Its phosphate head group and long hydrocarbon tails enable it to self-assemble into organized structures like vesicles and Langmuir films. pku.edu.cnethernet.edu.etresearchgate.net This behavior is fundamental to its function in various applications. In tribology, long-chain zinc phosphates, analogous to this compound, form protective polyphosphate layers on rubbing surfaces, a process driven by tribochemical reactions. researchgate.net The structure and stability of these films are critical for reducing wear and friction. nih.govresearchgate.netnih.gov

This capacity to form robust, structured films and to interact with metal ions suggests potential applications in environmental remediation. Phosphate-based materials are known to be effective for the immobilization of heavy metals in contaminated soils. researchgate.net For example, amendments with phosphate compounds can alter the chemical speciation of zinc in mining-impacted soils, sequestering it into more stable forms like zinc phosphates (e.g., scholzite) and zinc layered double hydroxides. researchgate.net Furthermore, nanohybrids incorporating zinc oxide have been explored for the photocatalytic purification of water. nih.gov The self-assembly properties of this compound could be harnessed to create novel, high-surface-area materials for capturing and sequestering environmental pollutants.

The interface between this compound and biological systems is a rich area for research. Dihexadecyl phosphate (DHP) is frequently used as a synthetic analogue for phospholipids (B1166683) to create biomimetic membranes and surfaces. nih.govnih.gov Langmuir-Blodgett films of DHP have been successfully employed as templates to guide the growth of mineralized coatings, such as carbonated hydroxyapatite, on metallic implant surfaces. nih.govresearchgate.net This process of organic matrix-mediated mineralization is a key principle of biomineralization, where organisms exert precise control over the formation of minerals. mcgill.canih.gov

Q & A

Q. What are the established synthesis protocols for zinc dihexadecyl phosphate, and how can its purity be verified?

Synthesis typically involves metathesis reactions between dihexadecyl phosphate (DHP) and zinc salts (e.g., zinc chloride) in anhydrous solvents. Purity verification employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm alkyl chain integrity and phosphate-zinc coordination .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : For detecting P=O (1230–1250 cm⁻¹) and Zn-O-P (500–600 cm⁻¹) bonds .
  • Elemental Analysis : Quantify Zn and P content to validate stoichiometry .

Q. Which spectroscopic methods are optimal for characterizing the structural integrity of this compound in colloidal systems?

  • X-Ray Diffraction (XRD) : Resolves lamellar spacing in stacked bilayers (e.g., ~45–50 Å for DHP-based systems) .
  • Transmission Electron Microscopy (TEM) : Visualizes core-shell nanostructures stabilized by this compound (e.g., CdS/ZnS particles) .
  • Fluorescence Spectroscopy : Monitors energy transfer efficiency in vesicle-encapsulated systems (e.g., FRET between rhodamine 6G and malachite green) .

Advanced Research Questions

Q. How do variations in sonication time and charge inducer ratios impact the zeta potential of this compound-containing niosomes?

Methodology :

  • Use Box-Behnken experimental design to optimize:
    • Sonication time (1–5 min): Shorter durations (<2 min) reduce aggregation .
    • Cholesterol-to-surfactant ratio (e.g., 0.5:1 to 2:1): Higher ratios enhance membrane rigidity .
    • DHP concentration (0.8–1.84 mM): Ionization of HPO₄⁻ groups increases zeta potential to ≤-50.7 mV .
  • Validate via dynamic light scattering (DLS) and electrophoretic mobility measurements.

Q. What experimental strategies resolve contradictions between theoretical predictions and observed phosphorus positions in X-ray diffraction studies of this compound lamellar structures?

Approach :

  • Apply corrected intensity models to diffraction data, accounting for rigid-body displacements (e.g., phosphorus at z•c = 0.43 Å vs. 2.23 Å) .
  • Use density functional theory (DFT) simulations to reconcile discrepancies between experimental and predicted electron density maps .

Q. How can fluorescence resonance energy transfer (FRET) parameters be optimized when using this compound vesicles as model membrane systems?

Optimization Steps :

  • Donor-Acceptor Pair Selection : Use dyes with Förster radii matching bilayer thickness (e.g., rhodamine 6G and malachite green) .
  • Decay Curve Analysis : Fit time-resolved data to mixed-dimensionality models (e.g., 1D + 3D energy transfer) to account for non-random acceptor distributions .
  • Steady-State Validation : Compare observed donor quenching with theoretical predictions to validate model selection .

Q. What methodologies effectively isolate phase segregation effects in mixed surfactant systems containing this compound?

Experimental Design :

  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., Tₘ shifts) caused by DHP-zinc interactions .
  • Langmuir-Blodgett Trough Studies : Measure surface pressure-area isotherms to assess monolayer miscibility .
  • Controlled Hydration Protocols : Vary water content to induce phase separation (e.g., micellar vs. lamellar domains) .

Data Contradiction Analysis

Case Study : reports conflicting roles of phosphate in niosome zeta potential.

  • Contradiction : Phosphate groups are stated to have "no significant influence," yet DHP specifically achieves ≤-50.7 mV.
  • Resolution : The apparent contradiction arises from generic phosphate vs. DHP’s unique HPO₄⁻ ionization and steric stabilization effects. Methodological adjustments (e.g., isolating DHP from other phosphates in controls) clarify its contribution .

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